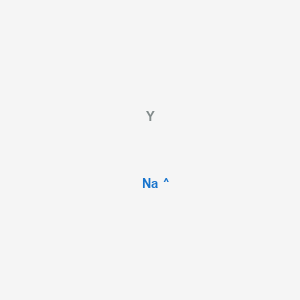
Sodium;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium yttrium is a compound that combines sodium and yttrium elements Yttrium is a rare earth element with the atomic number 39 and is known for its various applications in modern technology and medicine Sodium, on the other hand, is a highly reactive alkali metal with the atomic number 11
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium yttrium can be synthesized through various methods, including:
Solid-State Reactions: This method involves mixing sodium and yttrium oxides or carbonates and heating them at high temperatures to form the desired compound.
Hydrothermal Synthesis: In this method, sodium and yttrium salts are dissolved in water and subjected to high pressure and temperature conditions to form the compound.
Sol-Gel Method: This involves the hydrolysis and condensation of sodium and yttrium alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial Production Methods
Industrial production of sodium yttrium typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as sodium carbonate and yttrium oxide, are mixed and heated in a furnace to produce the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium yttrium undergoes various chemical reactions, including:
Oxidation: Sodium yttrium can react with oxygen to form oxides.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Sodium yttrium can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or air.
Reduction: Requires the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Involves reacting the compound with halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxides: Yttrium oxide and sodium oxide.
Halides: Sodium chloride, sodium bromide, yttrium chloride, and yttrium bromide.
Wissenschaftliche Forschungsanwendungen
Sodium yttrium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Utilized in radiopharmaceuticals for cancer treatment and as a component in medical lasers.
Industry: Applied in the production of high-performance materials, such as superconductors and advanced ceramics.
Wirkmechanismus
The mechanism of action of sodium yttrium depends on its specific application. In medical imaging, for example, yttrium-based compounds act as contrast agents by enhancing the visibility of internal structures in imaging techniques like magnetic resonance imaging (MRI). In catalysis, sodium yttrium compounds facilitate chemical reactions by providing active sites for reactants to interact.
Vergleich Mit ähnlichen Verbindungen
Sodium yttrium can be compared with other yttrium compounds, such as yttrium oxide and yttrium chloride. While yttrium oxide is primarily used in ceramics and phosphors, sodium yttrium has broader applications due to the presence of sodium, which enhances its reactivity and versatility. Similar compounds include:
Yttrium Oxide: Used in ceramics and phosphors.
Yttrium Chloride: Employed in chemical synthesis and catalysis.
Yttrium Bromide: Utilized in various chemical reactions and as a precursor for other yttrium compounds.
Eigenschaften
CAS-Nummer |
37294-97-6 |
|---|---|
Molekularformel |
NaY |
Molekulargewicht |
111.89561 g/mol |
IUPAC-Name |
sodium;yttrium |
InChI |
InChI=1S/Na.Y |
InChI-Schlüssel |
APLRNZFSUMKULK-UHFFFAOYSA-N |
Kanonische SMILES |
[Na].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


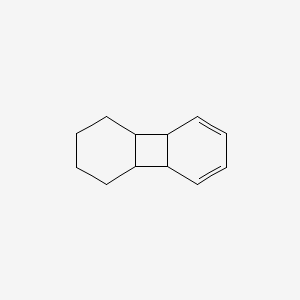

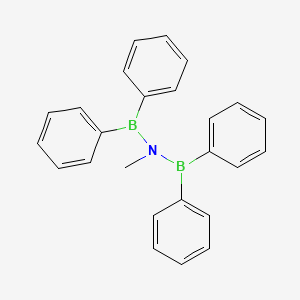

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
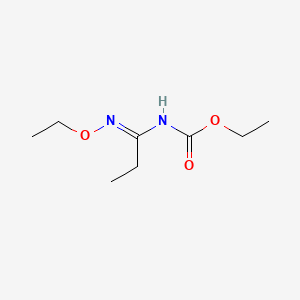
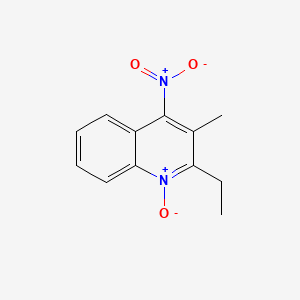
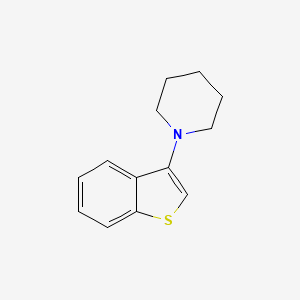
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
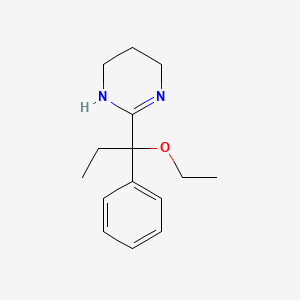
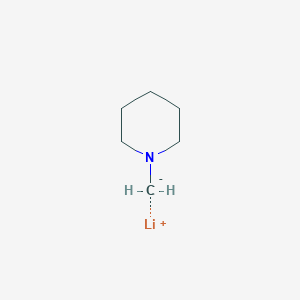

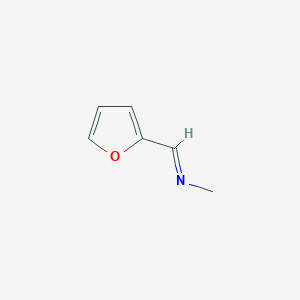
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
